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Welcome to the technical support center for ancient DNA (aDNA) extraction and haplogroup
analysis. This resource provides troubleshooting guides and frequently asked questions (FAQS)
to assist researchers, scientists, and drug development professionals in overcoming common
challenges in their aDNA experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your aDNA
extraction and analysis workflow.

Issue 1: Low or No DNA Yield After Extraction

Question: | performed an aDNA extraction from a bone/tooth sample, but my fluorometric
guantification shows very low or no DNA. What could be the issue?

Answer: Low DNA yield is a common challenge in aDNA studies due to the inherent
degradation and low copy number of endogenous DNA in ancient samples.[1][2] Several
factors could be contributing to this issue. Here is a step-by-step guide to troubleshoot the
problem:

Possible Causes and Solutions:
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Possible Cause

Troubleshooting Step

Explanation

Poor Sample Preservation

Assess the sample's
preservation state. Look for
signs of extensive degradation,
such as a chalky texture or

significant porosity.

The preservation environment
heavily influences DNA
survival. Samples from cold,
dry, and stable environments
tend to yield more DNA.[3]

Inefficient DNA Extraction
Method

Consider using a silica-based
extraction method, which is
effective at binding short DNA
fragments.[4][5] Ensure all
steps of the protocol were

followed precisely.

Different extraction methods
have varying efficiencies for
recovering short and damaged
DNA. Silica-based methods
are widely used for their ability
to recover small DNA

fragments.[4]

Suboptimal Sample Material

If possible, use petrous bones
or teeth, as they are known to
be excellent sources of
endogenous aDNA.[6]
Cementum in tooth roots is

also a good target.[7]

The dense structure of these
tissues can protect DNA from

degradation.[3]

Loss of DNA During
Purification

Be cautious during washing
and elution steps. Ensure that
the silica membrane is not
disturbed and that the elution
buffer is applied directly to the
center of the membrane.

It is easy to lose the small
amount of aDNA during the
purification process. Careful

handling is crucial.

Issue 2: PCR Amplification Failure or Weak Amplification

Question: My aDNA extract is not amplifying in PCR, or the amplification is very weak. What

should | do?

Answer: PCR amplification failure is a frequent hurdle in aDNA research, often caused by PCR

inhibitors co-extracted with the DNA or the low number of template molecules.[1][8][9][10]

Troubleshooting Workflow:
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(PCR Amplification Failure)
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Caption: Troubleshooting decision tree for PCR amplification failure.

Detailed Steps:

¢ Assess PCR Inhibition: Co-extracted substances like Maillard products, humic acids, and
collagen can inhibit Tag polymerase.[10][11]

o Action: Perform a quantitative PCR (gPCR) with an internal positive control (IPC) to test
for inhibition.[8][9] A delay in the IPC's amplification in the presence of your aDNA extract
indicates inhibition.[9]
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» Mitigate Inhibition:

o Dilution: Diluting the extract (e.g., 1:10 or 1:100) can reduce the concentration of inhibitors
to a level that allows for PCR.[1]

o PCR Facilitators: Adding substances like bovine serum albumin (BSA) or dimethyl
sulfoxide (DMSO) to the PCR reaction can help overcome inhibition.

o Re-purification: Further purify your DNA extract using methods like isopropanol
precipitation or silica-based columns.[10]

o Address Low Copy Number: Ancient DNA is often present in very few copies.[1]
o Action: Use qPCR to estimate the number of target molecules in your extract.

o Preamplification: If the copy number is extremely low, a preamplification step with your
target-specific primers can enrich the template before the main PCR.[1]

o Optimize Primer Design: The fragmented nature of aDNA means that long PCR amplicons
are unlikely to be successful.[1][2]

o Action: Design primers that amplify short target regions, ideally less than 150-200 base
pairs.[1]

Issue 3: Suspected Contamination in Sequencing
Results

Question: My sequencing results show a mix of haplogroups or sequences that do not seem
authentic. How can | be sure my results are from endogenous aDNA?

Answer: Contamination with modern human DNA is a major concern in aDNA research and can
lead to erroneous results.[12][13] Implementing strict anti-contamination measures throughout
the experimental process is crucial.

Strategies to Minimize and ldentify Contamination:
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Strategy Description

All pre-PCR work (extraction, library
preparation) should be conducted in a dedicated
) laboratory that is physically separate from post-
Dedicated aDNA Laboratory ] N ]
PCR areas. This lab should have positive air
pressure, UV irradiation, and regular bleach

cleaning.[12][13]

Always wear full PPE, including a disposable
Personal Protective Equipment (PPE) gown, face mask, and double gloves, when

handling ancient samples.[13]

Before extraction, treat the surface of the bone
o or tooth with bleach (sodium hypochlorite) to
Sample Decontamination )
remove surface contaminants.[14][15] An EDTA

pre-digestion can also be effective.[16]

Include multiple extraction and PCR negative
Negative Controls controls in every experiment to monitor for

contamination at each step.[17]

Analyze the sequencing data for characteristic

patterns of aDNA damage, such as an
Authentication of aDNA increased rate of C-to-T substitutions at the 5'

ends of reads. The presence of these patterns

supports the authenticity of the DNA.[14]

Frequently Asked Questions (FAQs)

Q1: What are the best sample types for aDNA extraction for haplogroup analysis?

Al: The petrous portion of the temporal bone is considered the gold standard for aDNA
preservation due to its high density, which protects endogenous DNA.[6] Teeth, particularly the
cementum and dentin, are also excellent sources.[6][7] If these are not available, dense cortical
bone from long bones can be used.

Q2: How does DNA fragmentation affect haplogroup analysis?
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A2: DNA in ancient samples is typically fragmented into short pieces, often less than 100-300
base pairs.[1][2] This can make it challenging to amplify the longer fragments required for
traditional Sanger sequencing of hypervariable regions in mitochondrial DNA (mtDNA).
Therefore, a strategy of amplifying multiple overlapping short amplicons is often necessary.
Next-generation sequencing (NGS) is well-suited for fragmented DNA as it sequences short
fragments directly.[18][19]

Q3: Why is mitochondrial DNA (mtDNA) often used for haplogroup analysis in ancient
samples?

A3: Mitochondrial DNA is present in high copy numbers per cell compared to nuclear DNA.[1]
[18] This increases the likelihood of recovering sufficient genetic material for analysis from
degraded samples. The maternal inheritance and lack of recombination of mtDNA also make it
a straightforward marker for tracing maternal lineages and determining haplogroups.[19]

Q4: What is the expected DNA yield from an ancient bone or tooth sample?

A4: DNA yields from ancient samples are highly variable and depend on the preservation of the
specimen. It is not uncommon to obtain yields in the range of a few nanograms or even
picograms of total DNA per gram of bone powder. The percentage of endogenous human DNA
within that total extract can also be very low, often less than 1%.

Q5: Can | use a standard DNA extraction kit for ancient samples?

A5: While some components of modern DNA extraction kits can be adapted, it is generally
recommended to use protocols specifically optimized for aDNA.[2] These protocols are
designed to maximize the recovery of short, damaged DNA fragments and minimize the co-
extraction of PCR inhibitors.[4][5]

Experimental Protocols
Protocol 1: Silica-Based aDNA Extraction from
Bonel/Tooth Powder

This protocol is a generalized method based on common practices for silica spin column-based
aDNA extraction.
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Materials:

Bone or tooth powder (~50 mg)

o Extraction Buffer (0.5 M EDTA, pH 8.0; 0.5% N-Lauryl sarcosine; 100 ug/mL Proteinase K)
» Binding Buffer (High concentration of guanidinium thiocyanate)

» Wash Buffer PE (Qiagen or similar, containing ethanol)

» Elution Buffer EB (Qiagen or similar, low salt) or sterile water

e Silica spin columns (e.g., Monarch or Qiagen)

» Collection tubes

e Thermomixer

Procedure:

Decontamination: If not already done, decontaminate the surface of the bone or tooth
fragment by wiping with a 5% bleach solution followed by 70% ethanol and UV irradiation.

e Powdering: In a dedicated clean room, drill the sample to obtain a fine powder.

» Digestion: Add ~50 mg of bone or tooth powder to a 2 mL tube. Add 1 mL of freshly prepared
Extraction Buffer.

 Incubation: Incubate the mixture on a rotating wheel or in a thermomixer at 37-55°C
overnight (12-18 hours).[5]

o Centrifugation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes to pellet
any remaining solid material.

e Binding: Transfer the supernatant to a new tube and add Binding Buffer according to the
manufacturer's instructions (typically 5 volumes of binding buffer to 1 volume of supernatant).

o Purification:
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o Place a silica spin column into a collection tube.
o Load the mixture onto the column and centrifuge for 1 minute. Discard the flow-through.

o Add 500 pL of Wash Buffer PE to the column and centrifuge for 1 minute. Discard the flow-
through.

o Repeat the wash step.

o Centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol.

o Elution:

[¢]

Place the column in a new, clean 1.5 mL tube.

[e]

Add 30-50 pL of Elution Buffer or sterile water directly to the center of the silica
membrane.

[e]

Incubate at room temperature for 5-10 minutes.

(¢]

Centrifuge for 1 minute to elute the DNA.

o Storage: Store the eluted aDNA at -20°C.

aDNA Extraction Workflow Diagram:
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Caption: Workflow for silica-based ancient DNA extraction.
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Quantitative Data Summary
Table 1: Comparison of Decontamination Methods on

Endogenous DNA Recovery

Decontamination

Effect on

Effect on

. Reference
Method Contaminant DNA Endogenous DNA
Significant reduction Canleadto a
Bleach (Sodium in human and substantial loss of
: o [14][15]
Hypochlorite) microbial endogenous DNA (up
contaminants. to 75% reported).[14]
] ] Generally less
Effective at releasing _
Phosphate Buffer destructive to
surface-bound [14]
Treatment , endogenous DNA
contaminant DNA.
than bleach.
Reduces ) ]
) Effective at preserving
environmental taxa
) ) ) endogenous DNA
EDTA Pre-digestion and increases oral ) ) [16]
) while removing
taxa in dental )
contaminants.
calculus.
Can help to Primarily affects
o decontaminate surface DNA,; less
UV Irradiation [16]

surfaces and sample

exteriors.

impact on DNA within
the bone/tooth matrix.

Note: The effectiveness of each method can vary depending on the sample type and

preservation conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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